molecular formula C10H6O4 B044853 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid CAS No. 125213-45-8

2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid

Cat. No.: B044853
CAS No.: 125213-45-8
M. Wt: 190.15 g/mol
InChI Key: XKMGDVJBAWUUDZ-YVMONPNESA-N
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Description

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Future research may focus on exploring the potential applications of these compounds in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (3-oxo-1(3H)-isobenzofuranylidene)-, typically involves the condensation of phthalic anhydride with hydrazine hydrate, followed by cyclization and oxidation steps. The reaction conditions often include the use of acetic acid as a solvent and a catalyst such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (3-oxo-1(3H)-isobenzofuranylidene)-, can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium periodate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions often involve the use of solvents like acetic acid and temperatures ranging from room temperature to reflux conditions .

Major Products

The major products formed from these reactions include various substituted benzofuran derivatives, which can have different functional groups attached to the benzene ring or the furan ring .

Scientific Research Applications

Acetic acid, (3-oxo-1(3H)-isobenzofuranylidene)-, has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar benzofuran structure.

    Benzofuran-2-carboxylic acid: Another benzofuran derivative with different functional groups.

    Phthalic anhydride: A precursor in the synthesis of benzofuran compounds.

Uniqueness

Acetic acid, (3-oxo-1(3H)-isobenzofuranylidene)-, is unique due to its specific structure, which combines the properties of both acetic acid and benzofuran. This unique combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for scientific research.

Properties

IUPAC Name

(2Z)-2-(3-oxo-2-benzofuran-1-ylidene)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O4/c11-9(12)5-8-6-3-1-2-4-7(6)10(13)14-8/h1-5H,(H,11,12)/b8-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMGDVJBAWUUDZ-YVMONPNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C(=O)O)/OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073342
Record name Acetic acid, (3-oxo-1(3H)-isobenzofuranylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4743-57-1
Record name delta(sup 1,alpha)-Phthalanacetic acid, 3-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004743571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, (3-oxo-1(3H)-isobenzofuranylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHTHALIDENEACETIC ACID
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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